Benzodioxolefentanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzodioxole fentanyl is an opioid analgesic that is an analog of fentanyl. It has been sold as a designer drug and is known for its high potency and potential for abuse. Benzodioxole fentanyl is structurally similar to fentanyl but includes a benzodioxole group, which contributes to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzodioxole fentanyl typically involves the following steps:
Formation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing environment.
Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.
Final Conversion: The 4-anilino-N-phenethylpiperidine is converted to benzodioxole fentanyl by reacting with propionyl chloride in the presence of halogenated hydrocarbons.
Industrial Production Methods: Industrial production methods for benzodioxole fentanyl follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield .
Types of Reactions:
Oxidation: Benzodioxole fentanyl can undergo oxidation reactions, often resulting in the formation of hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of deoxygenated products.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the benzodioxole ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Deoxygenated derivatives.
Substitution Products: Various substituted benzodioxole derivatives
Scientific Research Applications
Benzodioxole fentanyl has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new synthetic opioids and related compounds
Mechanism of Action
Benzodioxole fentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters like noradrenaline, leading to reduced pain perception and increased analgesia. The compound’s high affinity for these receptors contributes to its potent analgesic effects .
Comparison with Similar Compounds
Fentanyl: The parent compound, known for its high potency and widespread use in pain management.
Benzoylfentanyl: Another fentanyl analog with similar analgesic properties.
Cyclopentylfentanyl: A structurally related compound with variations in the piperidine ring.
Uniqueness of Benzodioxole Fentanyl: Benzodioxole fentanyl is unique due to the presence of the benzodioxole group, which enhances its binding affinity and potency compared to other fentanyl analogs. This structural modification also influences its pharmacokinetic properties and metabolic stability .
Properties
CAS No. |
2306823-01-6 |
---|---|
Molecular Formula |
C27H28N2O3 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C27H28N2O3/c30-27(22-11-12-25-26(19-22)32-20-31-25)29(23-9-5-2-6-10-23)24-14-17-28(18-15-24)16-13-21-7-3-1-4-8-21/h1-12,19,24H,13-18,20H2 |
InChI Key |
ZFAAZMIOHJNKGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.